4-(2-Hydrazinylpyrimidin-4-yl)morpholine

Description

BenchChem offers high-quality 4-(2-Hydrazinylpyrimidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydrazinylpyrimidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-morpholin-4-ylpyrimidin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c9-12-8-10-2-1-7(11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYFMUHVJZVFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2-hydrazinylpyrimidin-4-yl)morpholine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is predicated on a sequential nucleophilic aromatic substitution (SNAr) strategy, a cornerstone of heterocyclic chemistry.[1] This document elucidates the mechanistic underpinnings, provides detailed, field-proven experimental protocols, and offers insights into reaction optimization and control. The guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this key intermediate.

Introduction: The Strategic Importance of the Morpholinyl-Hydrazinyl-Pyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in pharmaceutical development, present in a significant percentage of FDA-approved small-molecule drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile core for designing molecules with specific biological activities. The title compound, 4-(2-hydrazinylpyrimidin-4-yl)morpholine, combines this critical heterocycle with two key pharmacophoric fragments: a morpholine ring and a hydrazinyl group.

-

The morpholine moiety is widely incorporated into drug candidates to enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][3]

-

The hydrazinyl group is a versatile functional handle, serving as a precursor for the synthesis of various other heterocyclic systems like pyrazoles and triazoles, or for forming hydrazones with diverse biological activities.[4][5]

Consequently, a reliable and well-understood synthesis of this compound is of paramount importance for enabling further exploration in drug discovery programs.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 4-(2-hydrazinylpyrimidin-4-yl)morpholine is most logically approached via a two-step sequence starting from a commercially available precursor, 2,4-dichloropyrimidine. The retrosynthetic breakdown is as follows:

Caption: Retrosynthetic analysis of the target molecule.

This strategy hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring, enabling a controlled, sequential substitution.

Part I: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine via Regioselective SNAr

The first critical step is the regioselective monosubstitution of 2,4-dichloropyrimidine with morpholine.

Core Principle: Understanding SNAr Regioselectivity

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, accentuated by the inductive effect of the two nitrogen atoms and two chlorine atoms, makes it highly susceptible to attack by nucleophiles.[1]

The key to this synthesis is controlling the regioselectivity. In 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards nucleophilic attack than the C2 position.[1][6][7] This preference can be explained by examining the stability of the respective Meisenheimer intermediates formed upon nucleophilic attack. Attack at C4 allows for the negative charge to be delocalized over both ring nitrogen atoms, resulting in a more stable intermediate compared to attack at C2, where delocalization is less effective.[7] This intrinsic electronic preference makes the selective formation of the C4-substituted product highly efficient.

Caption: Generalized SNAr mechanism pathway.

Experimental Protocol: Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine

Materials:

-

2,4-Dichloropyrimidine

-

Morpholine

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add morpholine (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification via silica gel column chromatography (using a hexane/ethyl acetate gradient) affords 4-(2-chloropyrimidin-4-yl)morpholine as a solid.

Field-Proven Insights & Causality

-

Choice of Base: A base like triethylamine or potassium carbonate is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of morpholine, which would render it non-nucleophilic.[8]

-

Solvent System: Polar aprotic solvents like acetonitrile or polar protic solvents like ethanol are typically used. They effectively solvate the reactants and intermediates, facilitating the reaction.

-

Temperature Control: Initial cooling to 0 °C is a critical control measure. The reaction is exothermic, and maintaining a low temperature during the addition of the nucleophile helps to minimize the formation of the undesired 2,4-disubstituted by-product.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0 °C to Room Temp. | Controls exotherm, minimizes disubstitution. |

| Base | Triethylamine (1.1 eq) | Scavenges HCl byproduct, maintains nucleophilicity.[8] |

| Solvent | Ethanol | Good solubility for reactants, easy to remove. |

| Typical Yield | 85-95% | Highly efficient and regioselective reaction. |

Part II: Synthesis of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine

The second stage involves the displacement of the remaining chlorine atom at the C2 position with hydrazine.

Core Principle: Hydrazinolysis

The chlorine atom at the C2 position of the intermediate, 4-(2-chloropyrimidin-4-yl)morpholine, is now the target for the second SNAr reaction. While C2 is less reactive than C4, the presence of the electron-donating morpholino group at C4 does not significantly deactivate the ring towards a potent nucleophile like hydrazine. Hydrazine, particularly in its hydrated form, is a strong nucleophile that can effectively displace the C2-chloro substituent, typically at elevated temperatures.[4][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 4. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. Given the prevalence of both pyrimidine and morpholine scaffolds in pharmacologically active agents, a thorough understanding of this compound's characteristics is crucial for its potential development.[1] This document synthesizes available data with established experimental methodologies to offer a foundational understanding for researchers. While experimental data for this specific molecule is limited in publicly accessible literature, this guide presents robust predictive data and details the established protocols for the empirical determination of its key physicochemical parameters. The narrative aims to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for drug development professionals.

Introduction: The Chemical Identity of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine

4-(2-Hydrazinylpyrimidin-4-yl)morpholine is a small molecule featuring a pyrimidine ring substituted with a hydrazinyl group at the 2-position and a morpholine ring at the 4-position. The strategic combination of these two pharmacophoric groups suggests a potential for diverse biological activities, as both pyrimidine and morpholine derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1]

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₃N₅O | PubChemLite[2] |

| IUPAC Name | 4-(2-hydrazinylpyrimidin-4-yl)morpholine | PubChemLite[2] |

| CAS Number | 908141-95-7 | MOLBASE[3] |

| Monoisotopic Mass | 195.11201 Da | PubChemLite[2] |

| Canonical SMILES | C1COCCN1C2=NC(=NC=C2)NN | PubChemLite[2] |

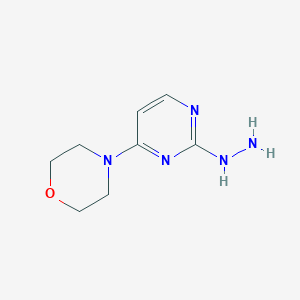

Chemical Structure:

Caption: 2D structure of 4-(2-hydrazinylpyrimidin-4-yl)morpholine.

Core Physicochemical Properties: Predicted and Experimental Considerations

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1] Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) directly influence absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Predicted Physicochemical Data

In the absence of extensive experimental data, computational predictions provide valuable initial insights into the behavior of a molecule.

| Property | Predicted Value | Prediction Tool | Source |

| XlogP | -0.1 | XlogP | PubChemLite[2] |

| Molecular Weight | 195.23 g/mol | - | PubChemLite[2] |

The negative predicted logP value suggests that 4-(2-Hydrazinylpyrimidin-4-yl)morpholine is likely to be a hydrophilic compound, favoring partitioning into aqueous environments over lipid bilayers. This has significant implications for its potential routes of administration and distribution within the body.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To provide a comprehensive understanding, this section outlines the standard, field-proven experimental protocols for determining the key physicochemical properties of a novel compound like 4-(2-Hydrazinylpyrimidin-4-yl)morpholine.

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure substance.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.

Rationale: Aqueous solubility is a critical factor for drug absorption and formulation.[4][5] Poor solubility can lead to low bioavailability for orally administered drugs. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[5]

Experimental Protocol (Thermodynamic Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial.

-

Equilibration: The suspension is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Caption: Workflow for thermodynamic solubility determination.

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[7][8]

Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning.

-

Equilibration: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).[9]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

Rationale: The pKa value(s) of a compound indicate the pH at which it exists in its ionized and non-ionized forms. This is crucial for understanding its solubility, absorption, and interaction with biological targets.[11][12]

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).[13]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored with a calibrated pH electrode.[11][12]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point(s) of the titration.[14]

Caption: Workflow for pKa determination by potentiometric titration.

Biological Context and Potential Significance

The structural motifs within 4-(2-Hydrazinylpyrimidin-4-yl)morpholine are associated with a variety of biological activities.

-

Pyrimidine Derivatives: The pyrimidine core is a fundamental component of nucleobases and is found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[15]

-

Hydrazine Derivatives: Hydrazones, formed from hydrazines, are known to possess diverse pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][4]

-

Morpholine Moiety: The morpholine ring is a common substituent in medicinal chemistry, often incorporated to improve physicochemical properties such as aqueous solubility and to modulate metabolic stability.[16][17][18]

Given these precedents, 4-(2-Hydrazinylpyrimidin-4-yl)morpholine represents a scaffold with potential for further investigation in various therapeutic areas. Its hydrophilic nature, as suggested by the predicted logP, may be advantageous for certain drug delivery strategies.

Stability and Safety Considerations

While specific stability and toxicity data for 4-(2-Hydrazinylpyrimidin-4-yl)morpholine are not available, general precautions for handling related compounds should be observed. Safety data sheets for structurally similar compounds, such as 4-(2-Hydrazinoethyl)morpholine, indicate potential for harm if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[19] Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.[19] Stability studies, including assessment of degradation under various pH, temperature, and light conditions, would be a necessary component of its preclinical development.

Conclusion

4-(2-Hydrazinylpyrimidin-4-yl)morpholine is a compound of interest due to its hybrid structure incorporating pharmacologically relevant pyrimidine, hydrazine, and morpholine moieties. While experimentally determined physicochemical data are currently sparse in the public domain, this guide has provided a framework for its characterization. The predicted hydrophilic nature of the molecule offers a starting point for its further evaluation. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine its core physicochemical properties, which are essential for advancing its potential as a therapeutic candidate. A thorough understanding of these properties will be instrumental in guiding future medicinal chemistry efforts and formulation development.

References

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). J Anal Pharm Res, 7(5), 540-546. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Solubility Prediction Methods for Drug/Drug Like Molecules. Semantic Scholar. [Link]

-

The structure of the studied morpholine derivatives and their.... ResearchGate. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

-

Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

-

4-(2-hydrazinylpyrimidin-4-yl)morpholine. MOLBASE. [Link]

-

MSDS of 4-(Pyridin-4-yl)morpholine. MSDS. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Methods for pKa Determination (II): Sparingly Soluble Compounds and High-Throughput Approaches. ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

4-(2-hydrazinylpyrimidin-4-yl)morpholine (C8H13N5O). PubChemLite. [Link]

-

4-(2-Hydrazinylethyl)morpholine. Oakwood Chemical. [Link]

-

Morpholine - SAFETY DATA SHEET. Penta chemicals. [Link]

-

Safety Data Sheet: Morpholine. Carl ROTH. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Development of Methods for the Determination of pKa Values. Semantic Scholar. [Link]

-

Morpholine. Wikipedia. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

MORPHOLINE. Ataman Kimya. [Link]

-

MORPHOLINE. Ataman Kimya A.Ş.. [Link]

-

4-(2-(Pyridin-2-yl)quinolin-4-yl)morpholine. Georganics. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. PubChemLite - 4-(2-hydrazinylpyrimidin-4-yl)morpholine (C8H13N5O) [pubchemlite.lcsb.uni.lu]

- 3. 4-(2-hydrazinylpyrimidin-4-yl)morpholine908141-95-7,Purity98%_Career Henan Chemical Co [molbase.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. "Computational logP Calculations and Determination of Lipophilicity Val" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. agilent.com [agilent.com]

- 10. acdlabs.com [acdlabs.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. researchgate.net [researchgate.net]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Morpholine - Wikipedia [en.wikipedia.org]

- 17. atamankimya.com [atamankimya.com]

- 18. ataman-chemicals.com [ataman-chemicals.com]

- 19. echemi.com [echemi.com]

Unraveling the Mechanism of Action of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine: A Technical Guide for Drug Discovery Professionals

Foreword: A Hypothesis-Driven Exploration

The field of drug discovery is often characterized by the pursuit of novel molecular entities with therapeutic potential. 4-(2-Hydrazinylpyrimidin-4-yl)morpholine is one such compound, the specific biological mechanism of which remains to be fully elucidated. This technical guide presents a hypothesis-driven exploration into its mechanism of action, drawing upon established knowledge of structurally related compounds. The core hypothesis posits that 4-(2-Hydrazinylpyrimidin-4-yl)morpholine functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway. This assertion is based on the recurrent observation of morpholino-pyrimidine scaffolds in a multitude of potent PI3K inhibitors.[1][2][3][4]

This document will provide a comprehensive overview of the proposed mechanism, detail the requisite experimental protocols to validate this hypothesis, and present the underlying scientific rationale for each step. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the investigation of novel kinase inhibitors.

The PI3K/Akt/mTOR Pathway: A Central Node in Cellular Signaling

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B), to the plasma membrane. This colocalization facilitates the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

Once activated, Akt phosphorylates a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth. By inhibiting key components of this pathway, it is possible to effectively arrest the uncontrolled proliferation of cancer cells.

Figure 1: Proposed mechanism of action via PI3K inhibition.

The Morpholino-Pyrimidine Scaffold: A Privileged Motif for PI3K Inhibition

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[5][6][7] In the context of kinase inhibitors, the morpholine moiety, particularly when attached to a pyrimidine core, has been identified as a "privileged" structure for targeting the PI3K family of enzymes.[4] The oxygen atom of the morpholine ring is capable of forming a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[7]

Numerous studies have reported the synthesis and evaluation of morpholino-pyrimidine derivatives as potent and selective PI3K inhibitors.[3][8] For instance, the well-characterized PI3K inhibitor ZSTK474 features a related 1,3,5-triazine core with two morpholine substituents.[9] The structural similarity of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine to these established PI3K inhibitors provides a strong rationale for our central hypothesis.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that 4-(2-Hydrazinylpyrimidin-4-yl)morpholine acts as a PI3K inhibitor, a series of biochemical and cell-based assays are required.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compound against the PI3K isoforms.

Protocol:

-

Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), 4-(2-Hydrazinylpyrimidin-4-yl)morpholine.

-

Assay Procedure:

-

Prepare a serial dilution of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine.

-

In a 384-well plate, add the PI3K enzyme, lipid substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the optimized reaction time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Expected Outcome: If the hypothesis is correct, 4-(2-Hydrazinylpyrimidin-4-yl)morpholine will exhibit potent inhibitory activity against one or more PI3K isoforms, with low nanomolar to micromolar IC50 values.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Ki | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. |

Cellular Assays to Assess Pathway Modulation

Demonstrating target engagement and pathway inhibition within a cellular context is crucial.

Protocol: Western Blot Analysis of Akt Phosphorylation

-

Cell Culture: Culture a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3).[1]

-

Treatment: Treat the cells with increasing concentrations of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine for a specified duration.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (Ser473) and total Akt.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt at Ser473 would confirm that the compound is inhibiting the PI3K pathway in cells.

Figure 2: Workflow for Western blot analysis.

Cell Proliferation and Viability Assays

To assess the functional consequences of PI3K pathway inhibition, cell proliferation and viability assays are essential.

Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 4-(2-Hydrazinylpyrimidin-4-yl)morpholine.

-

Incubation: Incubate the cells for 48-72 hours.

-

Assay:

-

MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome: The compound should induce a dose-dependent decrease in cell viability and proliferation in cancer cell lines that are reliant on the PI3K pathway.

| Assay | Principle |

| MTT | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. |

| CellTiter-Glo® | Quantifies the number of viable cells in culture based on the amount of ATP present. |

Structure-Activity Relationship (SAR) and Future Directions

While this guide focuses on the mechanism of action, it is important to consider the structure-activity relationship (SAR). The hydrazinyl group at the 2-position of the pyrimidine ring is a key feature that can be modified to optimize potency, selectivity, and pharmacokinetic properties.[1] Synthesis and evaluation of analogs with different substituents on the hydrazine moiety or modifications to the morpholine ring could lead to the discovery of more potent and drug-like compounds.[10]

Conclusion

Based on the strong precedent of morpholino-pyrimidine derivatives as PI3K inhibitors, it is highly probable that 4-(2-Hydrazinylpyrimidin-4-yl)morpholine exerts its biological effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. The experimental framework outlined in this guide provides a clear and logical path to rigorously test this hypothesis. Successful validation of this mechanism of action would position 4-(2-Hydrazinylpyrimidin-4-yl)morpholine and its analogs as promising candidates for further preclinical and clinical development as anticancer agents.

References

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available from: [Link]

-

Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1][2][3]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. PubMed. Available from: [Link]

-

Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one, an effective antithrombotic agent without associated bleeding and insulin resistance. PubMed. Available from: [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. Available from: [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH. Available from: [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available from: [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available from: [Link]

-

4-(2-hydrazinylpyrimidin-4-yl)morpholine (C8H13N5O). PubChem. Available from: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. ScienceScholar. Available from: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]

-

[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine. PubChem. Available from: [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available from: [Link]

-

(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available from: [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

- WO2020079039A1 - 4-pyrazin-2-ylmethyl-morpholine derivatives and the use thereof as medicament. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Synergy of Two Pharmacophoric Pillars

An In-depth Technical Guide to the Biological Activity of Pyrimidine-Morpholine Hybrids

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores to create novel molecular hybrids is a cornerstone of modern drug discovery. This approach, known as molecular hybridization, aims to develop chemical entities with enhanced potency, improved pharmacokinetic profiles, and potentially dual modes of action.[1] This guide focuses on a particularly successful pairing: the pyrimidine and morpholine scaffolds.

The pyrimidine ring is a fundamental building block of life, forming the core of nucleobases like cytosine, thymine, and uracil, making it a privileged scaffold for interacting with a vast array of biological targets.[2][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The morpholine ring, a saturated heterocycle, is often incorporated into drug candidates to enhance favorable pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[2][6] Its oxygen atom can act as a hydrogen bond acceptor, further facilitating interactions with biological targets.[2][7]

The fusion of these two moieties into pyrimidine-morpholine hybrids has yielded a rich class of compounds with significant therapeutic potential, particularly in oncology and immunology. This guide provides a technical overview of their synthesis, diverse biological activities, and the underlying mechanisms of action, tailored for researchers and professionals in drug development.

Core Synthesis and Structural Elucidation

The creation of pyrimidine-morpholine hybrids is typically achieved through robust and scalable synthetic routes. A common and effective strategy involves a multi-step process that allows for diversification at various points of the scaffold.

A prevalent two-step synthetic approach begins with the modification of a pyrimidine precursor, followed by the introduction of the morpholine moiety. For instance, various benzyl bromides can be reacted with a chloropyrimidine, such as 3-methyl-6-chlorouracil, to produce benzylated pyrimidine intermediates.[6][7] In the subsequent step, these intermediates undergo a nucleophilic substitution reaction with morpholine, often in a basic reaction system using reagents like triethylamine and potassium carbonate under reflux conditions, to yield the final hybrid compounds.[6][8]

Caption: General two-step synthesis of pyrimidine-morpholine hybrids.

Experimental Protocol: General Synthesis of 3-methyl-1-(substituted benzyl)-6-morpholinouracil derivatives

This protocol provides a representative method for synthesizing pyrimidine-morpholine hybrids, adapted from established literature.[6][7]

Step 1: Synthesis of Benzylated Pyrimidine Intermediates

-

To a solution of 3-methyl-6-chlorouracil (1.0 eq) in tetrahydrofuran (THF), add the desired substituted benzyl bromide (1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

-

Stir the reaction mixture at 40°C for approximately 6 hours, monitoring progress with thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the resulting crude product via column chromatography to obtain the pure benzylated pyrimidine intermediate.

Step 2: Synthesis of Final Pyrimidine-Morpholine Hybrids

-

Dissolve the benzylated pyrimidine intermediate (1.0 eq) in acetonitrile (CH₃CN).

-

Add morpholine (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and triethylamine (Et₃N) (2.0 eq) to the solution.[6][8]

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring for the disappearance of the starting material by TLC.[8]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under vacuum.

-

Purify the crude product by column chromatography or recrystallization to yield the final pyrimidine-morpholine hybrid.

Structural Confirmation: The chemical structures of the synthesized compounds are unequivocally confirmed using a suite of spectroscopic methods.[6]

-

¹H and ¹³C NMR: Provides detailed information about the proton and carbon framework, confirming the successful coupling and substitution patterns. Key signals include a singlet for the C5 proton of the pyrimidine ring (around 5.07–5.18 ppm) and a characteristic peak for the C5 carbon (around 90.04–90.95 ppm).[6][7]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the hybrid molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the antiproliferative and cytotoxic effects of pyrimidine-morpholine hybrids against various cancer cell lines.[6][9][10] These compounds have demonstrated potent activity, often through the modulation of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

One of the most frequently implicated targets for pyrimidine-morpholine hybrids is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[11][12] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[13][14][15] By inhibiting key kinases within this cascade, particularly PI3K, these hybrids can effectively halt downstream signaling, leading to a reduction in tumor cell proliferation and survival.[11][16] Several morpholine-clubbed pyrimidines have been specifically studied as PI3K/Akt/mTOR pathway inhibitors.[4][17]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine-morpholine hybrids.

In addition to kinase inhibition, these hybrids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, providing a multi-pronged attack on tumor growth.[6][18]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2g | SW480 | Colorectal Carcinoma | 5.10 ± 2.12 | [6][7] |

| 2g | MCF-7 | Breast Carcinoma | 19.60 ± 1.13 | [6][7] |

| 8d | A549 | Lung Cancer | 6.02 | [11] |

| 8d | PC-3 | Prostate Cancer | 10.27 | [11] |

| 8d | MCF-7 | Breast Carcinoma | 7.95 | [11] |

| 8d | HepG2 | Liver Cancer | 8.86 | [11] |

| 15 | MCF-7 | Breast Carcinoma | 0.29 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]

Caption: Standard workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, SW480) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-morpholine hybrid compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like Cisplatin or 5-Fluorouracil).[6][7]

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength appropriate for formazan (typically 570 nm).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory and Antimicrobial Activities

While oncology is a major focus, the biological activities of pyrimidine-morpholine hybrids extend to other important therapeutic areas.

Anti-inflammatory Effects

Certain pyrimidine-morpholine derivatives have demonstrated significant anti-inflammatory properties.[4][17][19] In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds have been shown to inhibit the production of key inflammatory mediators.[19] For instance, active compounds can dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels, thereby decreasing the production of nitric oxide (NO) and prostaglandins, which are central to the inflammatory response.[17][19][20]

Antimicrobial Potential

The pyrimidine scaffold is a component of many established antimicrobial agents, and its hybridization with morpholine can yield compounds with antibacterial and antifungal activity.[5][21][22] The evaluation of this activity is crucial for identifying new leads to combat infectious diseases and the growing threat of antimicrobial resistance.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]

Methodology:

-

Inoculum Preparation: Select several colonies of the test microorganism (e.g., E. coli, B. subtilis) from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Dilute the adjusted microbial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[24]

-

Controls: Include a positive control well (microorganism with no compound) to ensure growth and a negative control well (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[23]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[23][24]

Conclusion and Future Directions

Pyrimidine-morpholine hybrids represent a versatile and highly promising class of bioactive molecules. The molecular hybridization strategy successfully combines the broad therapeutic potential of the pyrimidine scaffold with the favorable pharmacokinetic properties imparted by the morpholine moiety. As demonstrated, these compounds exhibit potent anticancer activity, primarily through the inhibition of critical cell signaling pathways like PI3K/Akt/mTOR, as well as promising anti-inflammatory and antimicrobial effects.

The robust synthetic methodologies allow for extensive structural diversification, enabling fine-tuning of activity and drug-like properties. Future research will likely focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific biological targets, conducting in vivo efficacy and toxicity studies for lead candidates, and exploring novel therapeutic applications for this privileged chemical scaffold. The continued investigation of pyrimidine-morpholine hybrids holds significant promise for the development of next-generation therapeutics to address unmet needs in cancer, inflammation, and infectious diseases.

References

-

Ataollahi, E., Emami, L., Al-Dies, A. M., Zare, F., Poustforoosh, A., Emami, M., Saadat, F., Motamen, F., Rezaei, Z., & Khabnadideh, S. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

-

Ataollahi, E., Emami, L., Al-Dies, A. M., Zare, F., Poustforoosh, A., Emami, M., Saadat, F., Motamen, F., Rezaei, Z., & Khabnadideh, S. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. [Link]

-

Hayakawa, M., et al. (2010). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. [Link]

-

Vandecraen, J., et al. (2017). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]

-

Unknown Author. (n.d.). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Source Not Available. [Link]

-

Singh, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

-

Li, J., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. [Link]

-

Serwecińska, L. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

-

MacGowan, A., et al. (2024). Modification of antimicrobial susceptibility testing methods. ResearchGate. [Link]

-

Singh, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

-

Rodon, L., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. [Link]

-

Sangeetha, R., et al. (2021). Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. ResearchGate. [Link]

-

Popescu, A. M., et al. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. [Link]

-

Unknown Author. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

Ataollahi, E., et al. (2025). Some drugs and reported candidates with pyrimidine or morpholine scaffold exhibit diverse anticancer effects. ResearchGate. [Link]

-

Singh, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. [Link]

-

Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health. [Link]

-

Zhang, H., et al. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. PubMed. [Link]

-

Unknown Author. (n.d.). The role of PI3K/AKT/mTOR signaling in regulating pyrimidine metabolism. ResearchGate. [Link]

-

Singh, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

-

Zaib, S., et al. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. PubMed. [Link]

-

Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. ResearchGate. [Link]

-

Jain, A., & Sahu, S. K. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Althobaiti, I. O., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PubMed Central. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health. [Link]

-

Singh, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]

-

Fayed, M. A. A., & Refaat, H. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

-

Al-Ostath, A. I. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

-

Unknown Author. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. [Link]

-

Jain, A., & Sahu, S. K. (2022). Antibacterial activity of pyrimidine derivatives. ResearchGate. [Link]

-

Unknown Author. (n.d.). In vitro cell viability assay of (A) all synthesized... ResearchGate. [Link]

-

Staszewska-Krajewska, O., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

-

Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. [Link]

-

Catarzi, D., et al. (2022). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]

-

Li, X., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. [Link]

-

Yurttaş, L., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

-

Catarzi, D., et al. (2022). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 5. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Hydrazinylpyrimidin-4-yl)morpholine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(2-hydrazinylpyrimidin-4-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its potential applications in drug discovery, particularly as a kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

The compound of interest is systematically named (4-morpholin-4-ylpyrimidin-2-yl)hydrazine according to IUPAC nomenclature. It possesses a molecular formula of C₈H₁₃N₅O and a monoisotopic mass of 195.11201 Da.[1] The structure features a pyrimidine ring, which is a common scaffold in numerous bioactive molecules, substituted with a morpholine ring at the 4-position and a hydrazinyl group at the 2-position.

Key Structural Features:

-

Pyrimidine Core: A diazine heterocycle that serves as a versatile scaffold for interacting with biological targets.

-

Morpholine Moiety: Often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[2]

-

Hydrazinyl Group: A reactive functional group that can act as a linker or a pharmacophore, contributing to the molecule's biological activity.[2]

The presence of these functional groups suggests the potential for this molecule to engage in various biological interactions, particularly as an inhibitor of protein kinases.

Structural Representation:

Caption: 2D structure of (4-morpholin-4-ylpyrimidin-2-yl)hydrazine.

Synthesis of (4-morpholin-4-ylpyrimidin-2-yl)hydrazine

The synthesis of (4-morpholin-4-ylpyrimidin-2-yl)hydrazine can be logically approached through a two-step process starting from a readily available dichloropyrimidine. This strategy is based on the differential reactivity of the chlorine atoms on the pyrimidine ring and is a common method for the preparation of substituted pyrimidines.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of related hydrazinylpyrimidine derivatives.[3][4]

Step 1: Synthesis of 2-chloro-4-morpholinopyrimidine

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add triethylamine (1.1 equivalents) as a base to neutralize the HCl generated during the reaction.

-

Addition of Morpholine: Slowly add morpholine (1 equivalent) to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude 2-chloro-4-morpholinopyrimidine can be purified by column chromatography on silica gel.

Step 2: Synthesis of (4-morpholin-4-ylpyrimidin-2-yl)hydrazine

-

Reaction Setup: Dissolve the purified 2-chloro-4-morpholinopyrimidine (1 equivalent) in a suitable solvent like ethanol or 1,4-dioxane.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is triturated with water or a cold solvent to precipitate the product.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final compound, (4-morpholin-4-ylpyrimidin-2-yl)hydrazine.

Characterization

The structural confirmation of the synthesized (4-morpholin-4-ylpyrimidin-2-yl)hydrazine would be achieved through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the morpholine protons (typically in the range of 3.5-3.8 ppm), pyrimidine ring protons, and the NH and NH₂ protons of the hydrazinyl group. The chemical shifts and coupling patterns will be indicative of the final structure. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and morpholine rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (C₈H₁₃N₅O). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazinyl group), C=N and C=C stretching (pyrimidine ring), and C-O-C stretching (morpholine ring). |

Biological Context and Potential Applications

Derivatives of morpholinopyrimidine are well-documented for their potent inhibitory activity against various protein kinases, particularly within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in cancer.[7][8][9]

Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Based on the structural motifs present in (4-morpholin-4-ylpyrimidin-2-yl)hydrazine, it is hypothesized to function as a kinase inhibitor, potentially targeting one or more components of the PI3K/Akt/mTOR pathway. The morpholine moiety is a common feature in many PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[6]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[10] Therefore, inhibitors of this pathway are of significant therapeutic interest. The title compound, with its morpholinopyrimidine scaffold, represents a promising candidate for development as an anticancer agent.

Experimental Evaluation of Biological Activity

To validate the hypothesized mechanism of action, a series of in vitro assays would be necessary.

Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of (4-morpholin-4-ylpyrimidin-2-yl)hydrazine against a panel of protein kinases, with a focus on PI3K isoforms.

-

Methodology: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

Incubate the compound with the target kinase, its substrate, and ATP.

-

After the reaction, measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Protocol: Cell-Based Proliferation Assay

-

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

-

Methodology: Employ a standard MTT or MTS assay.

-

Procedure:

-

Seed cancer cells (e.g., those with known PI3K pathway mutations) in 96-well plates.

-

Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add the MTT or MTS reagent and measure the absorbance, which correlates with the number of viable cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

(4-morpholin-4-ylpyrimidin-2-yl)hydrazine is a synthetically accessible molecule with significant potential for drug discovery. Its structural features strongly suggest a role as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR pathway. The provided synthetic and analytical framework serves as a guide for its preparation and characterization.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive biological evaluation. This would include broad kinase profiling, testing in various cancer cell lines, and in vivo studies to assess its efficacy and pharmacokinetic properties. Such studies will be crucial in determining the therapeutic potential of this promising morpholinopyrimidine derivative.

References

-

Zhu, X. et al. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry70 , 565-575 (2013). Available at: [Link]

-

Heffron, T. P. et al. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry12 , 2436-2450 (2012). Available at: [Link]

-

Janku, F., Hong, D. S., & Fu, S. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics13 , 1021-1031 (2014). Available at: [Link]

-

Xu, Z. et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology12 , (2022). Available at: [Link]

-

Yang, H. et al. The role of PI3K/AKT/mTOR signaling in regulating pyrimidine metabolism. ResearchGate (2023). Available at: [Link]

-

Wikipedia contributors. PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Fatima, S. et al. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances13 , 19489-19500 (2023). Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Li, Y. et al. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry64 , 520-529 (2013). Available at: [Link]

-

Fatima, S. et al. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central (2023). Available at: [Link]

-

PubChemLite. 4-(2-hydrazinylpyrimidin-4-yl)morpholine (C8H13N5O). Available at: [Link]

-

Singh, S. et al. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate (2025). Available at: [Link]

-

El-Gazzar, A. B. A. et al. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PubMed Central (2017). Available at: [Link]

-

Tavakol, H. & Abdollahi, N. The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. ResearchGate (2015). Available at: [Link]

-

Al-Ghorbani, M. et al. Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Figshare (2024). Available at: [Link]

-

PubChem. [6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine. Available at: [Link]

-

JSS College of Arts, Commerce and Science. FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. (2018). Available at: [Link]

- Google Patents. Synthesis process of 2-hydrazinopyridine derivative. (2019).

-

ResearchGate. Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (2025). Available at: [Link]

-

Wang, Y. et al. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health (2024). Available at: [Link]

-

University of Miami. Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). Available at: [Link]

-

Ghorab, M. M. et al. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry10 , (2022). Available at: [Link]

- Google Patents. Synthetic process for 2-hydrazinylpyridine derivative. (2017).

-

PubChem. (5-Methyl-6-morpholin-4-ylpyrimidin-4-yl)hydrazine. Available at: [Link]

-

Attaby, F. A., Eldin, S. M., & Hanafi, E. A. Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research20 , 620-628 (1997). Available at: [Link]

-

Büttner, K. et al. Crystal structure of 4-(pyrazin-2-yl)morpholine. PubMed Central (2018). Available at: [Link]

-

PubChem. [3-(Morpholin-4-ylmethyl)-2-pyridinyl]hydrazine. Available at: [Link]

Sources

- 1. PubChemLite - 4-(2-hydrazinylpyrimidin-4-yl)morpholine (C8H13N5O) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsscacs.edu.in [jsscacs.edu.in]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

spectral characterization of hydrazinylpyrimidine derivatives

An In-Depth Technical Guide to the Spectral Characterization of Hydrazinylpyrimidine Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Structural Imperative of Hydrazinylpyrimidines

Hydrazinylpyrimidine derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. As core components of numerous biologically active molecules, their pharmacological activities—ranging from antiviral and antitumor to anti-inflammatory properties—are intrinsically linked to their precise three-dimensional structure and electronic properties.[1][2] The unambiguous confirmation of this structure is the foundational step upon which all subsequent biological evaluation and structure-activity relationship (SAR) studies are built.[3][4]

This guide eschews a simple recitation of methods. Instead, it serves as a technical whitepaper, grounded in field experience, to provide a robust framework for the comprehensive spectral characterization of these vital compounds. We will delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring that the data you acquire is not merely a collection of peaks and signals, but a coherent narrative that validates your molecular design.

The Integrated Characterization Workflow

The structural elucidation of a newly synthesized hydrazinylpyrimidine derivative is a multi-faceted process. No single technique provides a complete picture; rather, it is the synergistic convergence of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy that affords unequivocal structural confirmation. The following workflow illustrates this integrated approach.

Figure 2: Generalized fragmentation logic for hydrazinylpyrimidine derivatives in mass spectrometry.

Common Fragmentation Pathways:

-

Initial Loss from Substituents: The most common initial fragmentation events involve the loss of small radicals or neutral molecules from the substituent groups. [1][5]* Cleavage of the Hydrazinyl Group: The N-N bond can cleave, leading to characteristic losses.

-

Pyrimidine Ring Cleavage: Following initial losses, the stable pyrimidine ring itself can undergo characteristic cleavage, often involving the expulsion of molecules like HCN or N₂. [6]The stability of the pyrimidine ring often results in it being retained in many of the fragment ions. [1]

UV-Visible Spectroscopy: Probing Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π → π* and n → π* transitions associated with the conjugated pyrimidine system. [7]

Expertise in Action: Ensuring Quantitative Accuracy

The protocol must adhere to the Beer-Lambert Law for meaningful results.

Protocol: UV-Vis Absorbance Spectrum

-

Sample Preparation:

-

Prepare a stock solution of the derivative in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL). [7] * Perform serial dilutions to create a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0). [8] * Causality: Working within the linear range is essential for accuracy and for any quantitative analysis (e.g., determining molar absorptivity).

-

-

Instrument Parameters:

-

Use a dual-beam spectrophotometer.

-

Use matched quartz cuvettes, one for the sample and one for a solvent blank.

-

Scan a wavelength range appropriate for aromatic systems, typically 200-400 nm. [8]

-

Interpreting the Spectrum

The key feature of the UV-Vis spectrum is the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, strong absorptions are typically observed in the 250-300 nm range, corresponding to π → π* transitions within the aromatic ring. The exact λmax and molar absorptivity (ε) are characteristic of the specific substitution pattern and can be used for identification and quantification. [8][9]

Conclusion: A Synthesis of Evidence

The robust characterization of a hydrazinylpyrimidine derivative is not achieved by a single data point but by the compelling and consistent narrative told by multiple spectroscopic techniques. NMR defines the C-H framework, FT-IR confirms the functional groups, MS validates the molecular weight and formula, and UV-Vis probes the electronic system. When the data from these orthogonal techniques converge to support a single, unambiguous structure, the researcher can proceed with confidence, knowing their work is built on a foundation of unimpeachable scientific integrity.

References

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research.

- BenchChem. (2025).